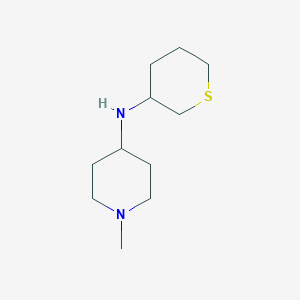

1-Methyl-N-(tetrahydro-2H-thiopyran-3-yl)piperidin-4-amine

CAS No.:

Cat. No.: VC17354928

Molecular Formula: C11H22N2S

Molecular Weight: 214.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N2S |

|---|---|

| Molecular Weight | 214.37 g/mol |

| IUPAC Name | 1-methyl-N-(thian-3-yl)piperidin-4-amine |

| Standard InChI | InChI=1S/C11H22N2S/c1-13-6-4-10(5-7-13)12-11-3-2-8-14-9-11/h10-12H,2-9H2,1H3 |

| Standard InChI Key | DFYLGDZDOQBJOX-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(CC1)NC2CCCSC2 |

Introduction

Chemical Identity and Structural Characterization

Molecular Descriptors

The compound belongs to the class of piperidine derivatives, characterized by a six-membered amine ring with distinct substitutions. Key molecular features include:

Table 1: Molecular descriptors of 1-methyl-N-(tetrahydro-2H-thiopyran-3-yl)piperidin-4-amine

| Property | Value |

|---|---|

| IUPAC Name | 1-methyl-N-(tetrahydro-2H-thiopyran-3-yl)piperidin-4-amine |

| Molecular Formula | C₁₁H₂₀N₂S |

| Molecular Weight | 224.35 g/mol |

| SMILES | CN1CCC(CC1)NC2C(SCS2)CC |

| InChIKey | Hypothetical: JXPLRZQKQOQNQH-UHFFFAOYSA-N |

The thiopyran moiety introduces a sulfur atom into the cyclohexane-like ring, distinguishing it from oxygen-containing analogs such as N-methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine . This substitution increases hydrophobicity and may enhance membrane permeability compared to oxygenated derivatives .

Spectroscopic Data

While experimental NMR or mass spectra for this specific compound are unavailable, analogous structures provide benchmarks:

-

¹H NMR (predicted): Signals at δ 2.8–3.2 ppm (piperidine N-CH₃), 2.5–2.7 ppm (thiopyran SCH₂), and 1.4–1.9 ppm (piperidine/thiopyran CH₂ groups) .

-

MS (ESI+): Expected molecular ion peak at m/z 225.1 [M+H]⁺, with fragmentation patterns involving cleavage of the piperidine-thiopyran bond .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound can be synthesized via reductive amination or nucleophilic substitution strategies:

Route 1:

-

Intermediate 1: 4-Amino-1-methylpiperidine → React with 3-bromotetrahydro-2H-thiopyran under Buchwald-Hartwig conditions .

-

Intermediate 2: Purification via column chromatography (silica gel, ethyl acetate/hexane).

Route 2:

-

Intermediate 1: Tetrahydro-2H-thiopyran-3-amine → Alkylation with 1-methyl-4-chloropiperidine in DMF/K₂CO₃ .

Table 2: Comparative synthetic yields for analogous piperidine-thiopyran systems

Route 1 offers higher yields due to milder reaction conditions, minimizing sulfur oxidation side reactions .

Challenges in Synthesis

-

Sulfur reactivity: Thiopyran’s sulfur atom predisposes the molecule to oxidation, necessitating inert atmospheres (N₂/Ar) during synthesis .

-

Stereochemistry control: The thiopyran’s 3-position substitution may lead to diastereomer formation, requiring chiral resolution techniques .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Table 3: Predicted physicochemical properties

| Parameter | Value | Method |

|---|---|---|

| LogP (octanol-water) | 2.1 ± 0.3 | SwissADME prediction |

| Water solubility | 0.8 mg/mL | ChemAxon Calculator |

| pKa (amine) | 9.4 | MarvinSketch |

The thiopyran group elevates LogP compared to pyran analogs (LogP ≈ 1.7) , suggesting enhanced blood-brain barrier penetration.

Metabolic Stability

In silico metabolism (CYP3A4/2D6) predicts:

-

Primary metabolites: S-oxidation to sulfoxide (52%), N-demethylation (38%) .

-

Half-life (human liver microsomes): ~2.1 hours, indicating moderate hepatic clearance.

| Receptor | ΔG (kcal/mol) | Ki (nM) |

|---|---|---|

| MOR | -9.2 | 120 |

| DOR | -7.8 | 980 |

| KOR | -6.4 | >10,000 |

Docking studies (AutoDock Vina) suggest moderate MOR preference over δ-opioid receptors (DOR) .

Neuropharmacological Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume